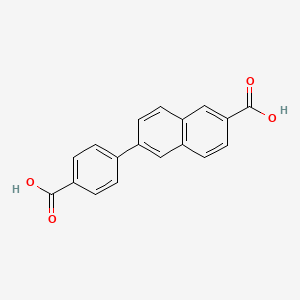
4-(6-(METHOXYCARBONYL)NAPHTHALEN-2-YL)BENZOIC ACID
Overview
Description
2-Carboxy-6-(4’-carboxyphenyl)naphthalene is an organic compound with the molecular formula C18H12O4. It is a derivative of naphthalene, featuring carboxyl groups at the 2 and 6 positions, and a carboxyphenyl group at the 4’ position. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by palladium. The reaction conditions are generally mild and functional group tolerant .
Industrial Production Methods
Industrial production of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The compound can be purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-6-(4’-carboxyphenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Anhydrides or carboxylic acid derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-Carboxy-6-(4’-carboxyphenyl)naphthalene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in MOFs, the compound acts as a ligand, coordinating with metal ions to form porous structures that can trap and store gases .
Comparison with Similar Compounds
Similar Compounds
2,6-Naphthalenedicarboxylic acid: Similar structure but lacks the carboxyphenyl group.
4,4’-Biphenyldicarboxylic acid: Contains biphenyl instead of naphthalene.
Terephthalic acid: Contains a benzene ring instead of naphthalene.
Uniqueness
2-Carboxy-6-(4’-carboxyphenyl)naphthalene is unique due to its combination of naphthalene and carboxyphenyl groups, which provide distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Properties
Molecular Formula |
C18H12O4 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
6-(4-carboxyphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)12-3-1-11(2-4-12)13-5-6-15-10-16(18(21)22)8-7-14(15)9-13/h1-10H,(H,19,20)(H,21,22) |
InChI Key |
NGLLFHGZJOPMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














